2-Amino-3-iodopyridine

Organic Synthesis Cross-Coupling Halogenated Pyridines

2-Amino-3-iodopyridine is the essential ortho-iodo-amino pyridine isomer for scaffold-specific heterocyclic synthesis. Unlike 4-iodo or 5-iodo regioisomers, only the 3-iodo (β-position) arrangement enables direct, one-pot 7-azaindole annulation and 1,7-dideazapurine construction via the Zhu protocol. Its moderated β-iodo reactivity (α ≫ γ ≥ β) offers superior control in Sonogashira sequences, preventing side reactions common to α-iodopyridines. Procure this specific isomer to ensure synthetic success in kinase inhibitor lead generation and purine analog development.

Molecular Formula C5H5IN2
Molecular Weight 220.01 g/mol
CAS No. 104830-06-0
Cat. No. B010696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-iodopyridine
CAS104830-06-0
Molecular FormulaC5H5IN2
Molecular Weight220.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)I
InChIInChI=1S/C5H5IN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
InChIKeyUUDNBWSHTUFGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-iodopyridine (CAS 104830-06-0) Procurement Baseline: Core Identity and Physicochemical Profile


2-Amino-3-iodopyridine (3-iodopyridin-2-amine) is a halogenated pyridine derivative with the molecular formula C5H5IN2 and a molecular weight of 220.01 g/mol . Its structure features an amino group at the 2-position and an iodine atom at the 3-position of the pyridine ring, a specific ortho-arrangement that distinguishes it from regioisomeric aminohalopyridines . The compound is a solid at room temperature with a melting point of 87–91 °C and is air- and light-sensitive, requiring storage under inert atmosphere . As a bifunctional building block, it serves as a versatile intermediate in heterocyclic synthesis, medicinal chemistry, and cross-coupling applications .

Why 2-Amino-3-iodopyridine Cannot Be Generically Substituted with Other Aminohalopyridines


Substituting 2-amino-3-iodopyridine with other aminohalopyridines or iodo-regioisomers is not straightforward because the ortho-relationship between the 2-amino and 3-iodo substituents dictates unique reactivity and product outcomes. In aminocarbonylation reactions, for example, 4-amino-3-iodopyridine yields 2-ketocarboxamides via double CO insertion, whereas 3-amino-4-iodopyridine produces a dicarboxamide dimer [1]. Similarly, in heteroannulation with unprotected substrates, 2-amino-3-iodopyridine exhibits markedly low yields with internal alkynes due to tautomerism and palladium complex formation—a limitation not shared by its 3-amino-4-iodo counterpart when using the N-formyl-protected strategy [2]. The iodine atom at the α-position (relative to nitrogen) in 2-iodopyridines displays substantially higher reactivity in acetylene substitution than the γ- or β-positions, following the established order α ≫ γ ≥ β [3]. Consequently, a generic substitution of this compound with a 4-iodo or 5-iodo isomer would fundamentally alter reaction pathways, product scaffolds, and synthetic outcomes.

Quantitative Differentiation Evidence for 2-Amino-3-iodopyridine Versus Structural Analogs


Reactivity Ranking of 2-Amino-3-iodopyridine Among Halogenated Analogs in Nucleophilic Substitution

The iodine substituent in 2-amino-3-iodopyridine confers substantially higher reactivity compared to its bromo, chloro, and fluoro analogs. According to vendor comparative data, 2-amino-3-iodopyridine exhibits 'High' reactivity for nucleophilic substitution, while the corresponding 3-bromo, 3-chloro, and 3-fluoro derivatives show 'Moderate', 'Low', and 'Very Low' reactivity, respectively . This trend reflects the lower C–I bond dissociation energy (approximately 57 kcal/mol) relative to C–Br (66 kcal/mol) and C–Cl (81 kcal/mol), a class-level property that enables milder reaction conditions and broader substrate scope in palladium-catalyzed couplings [1].

Organic Synthesis Cross-Coupling Halogenated Pyridines

Divergent Product Scaffolds: 2-Amino-3-iodopyridine vs. 3-Amino-4-iodopyridine in Heteroannulation

In the same conjugate addition / copper-catalyzed intramolecular arylation protocol, the N-formyl derivative of 2-amino-3-iodopyridine exclusively affords 1,7-dideazapurines, whereas the 3-amino-4-iodopyridine derivative yields 3,9-dideazapurines [1]. The reaction conditions for both substrates are identical: DMF-water solvent, copper(II) acetate catalyst, no added ligands, and no oxygen exclusion required. This scaffold divergence is dictated solely by the relative positioning of the amino and iodo groups—ortho (2,3-substitution) versus meta (3,4-substitution)—and cannot be circumvented by altering reaction parameters.

Heterocyclic Chemistry Dideazapurines Copper Catalysis

Positional Reactivity Order of Iodopyridines: α-Position Superiority in Acetylene Substitution

A foundational study on the insertion of acetylenic substituents into the pyridine ring established a clear reactivity hierarchy among iodopyridine isomers: α-position (2-iodo) ≫ γ-position (4-iodo) ≥ β-position (3-iodo) [1]. In the copper-mediated reaction with terminal acetylenes and potassium carbonate, the α-iodopyridine demonstrates dramatically higher reactivity than the β-isomer. Since 2-amino-3-iodopyridine contains the iodine at the β-position (3-position of pyridine), its reactivity falls in the lower tier of this hierarchy—a critical consideration when designing Sonogashira-type coupling sequences that may require the α-iodo isomer for maximum efficiency, or alternatively when the moderated reactivity of the β-iodo position is desired for sequential functionalization.

Sonogashira Coupling Acetylene Chemistry Pyridine Functionalization

Reduced Nucleophilicity Relative to Aniline Counterparts: Synthetic Constraint and Design Parameter

Vendor technical datasheets consistently report that the nucleophilicity of 2-amino-3-iodopyridine is lower than that of the corresponding aniline used in standard indole syntheses, characterizing this as a potential obstacle for future synthetic development . This reduced nucleophilicity arises from the electron-withdrawing nature of the pyridine ring nitrogen and the heavy iodine atom, which deactivates the 2-amino group toward conjugate addition pathways. While this property limits its direct use in certain aniline-mimetic protocols, it simultaneously defines a distinct reactivity profile that must be accounted for in reaction design, distinguishing it from o-iodoaniline analogs.

Indole Synthesis Copper Catalysis Nucleophilicity

Divergent Aminocarbonylation Outcomes Based on Amino-Iodo Relative Positioning

Although 2-amino-3-iodopyridine was not the direct subject of this comparative study, the aminocarbonylation behavior of closely related amino-iodopyridine regioisomers demonstrates the profound impact of amino-iodo relative positioning on reaction outcome. Under identical palladium-catalyzed aminocarbonylation conditions (CO atmosphere, amine nucleophile, Pd catalyst), 4-amino-3-iodopyridine undergoes double carbon monoxide insertion to yield 2-ketocarboxamides (nicotinamide analogs), whereas 3-amino-4-iodopyridine reacts as a bifunctional substrate to produce a dicarboxamide dimer containing two pyridyl moieties [1]. This complete divergence in reaction pathway—despite both substrates bearing amino and iodo groups—illustrates a class-level principle: the relative positioning of the amino and iodo substituents determines whether a substrate undergoes single CO insertion, double CO insertion, or bifunctional dimerization. By extension, the ortho (2,3) substitution pattern of 2-amino-3-iodopyridine is expected to yield yet a third distinct outcome profile under carbonylation conditions.

Palladium Catalysis Aminocarbonylation Carbon Monoxide Insertion

Optimal Procurement and Application Scenarios for 2-Amino-3-iodopyridine


Synthesis of 1,7-Dideazapurines via Copper-Catalyzed Heteroannulation

2-Amino-3-iodopyridine is the required starting material for the synthesis of 1,7-dideazapurines via the Zhu et al. protocol, in which its N-formyl derivative undergoes conjugate addition to activated acetylenes followed by copper(II) acetate-catalyzed intramolecular arylation [1]. The 3-amino-4-iodopyridine isomer produces 3,9-dideazapurines under identical conditions, making the correct isomer essential for scaffold-specific synthesis. This ligand-free, oxygen-tolerant method provides an operationally simple route to biologically relevant purine analogs without requiring specialized equipment or reagents.

Selective Cross-Coupling Requiring Modulated β-Position Iodine Reactivity

For Sonogashira-type acetylene couplings where the extreme reactivity of α-iodopyridines (2-iodo position) is undesirable and may lead to side reactions or poor selectivity, 2-amino-3-iodopyridine offers the moderated reactivity characteristic of the β-position iodine, as established by the reactivity hierarchy α ≫ γ ≥ β in copper-mediated acetylene substitution [1]. This moderated reactivity profile is valuable when planning sequential functionalization strategies that require controlled, stepwise carbon-carbon bond formation.

Preparation of 7-Azaindole Derivatives for Kinase Inhibitor Scaffolds

2-Amino-3-iodopyridine undergoes palladium-catalyzed coupling with alkynes to produce 7-azaindole derivatives [1]. The 7-azaindole scaffold is a privileged structure in kinase inhibitor development due to its structural mimicry of the adenine moiety in ATP. The ortho-iodo-amino arrangement in this compound enables a one-pot annulation strategy that is not accessible from the corresponding 4-iodo or 5-iodo isomers, which lack the requisite spatial proximity for intramolecular cyclization onto the pyridine nitrogen.

Synthesis of 2-Amino-3-azidopyridine and 2-Amino-3-cyanopyridine via Nucleophilic Substitution

The iodine atom at the 3-position of 2-amino-3-iodopyridine serves as an effective leaving group for nucleophilic substitution with reagents such as sodium azide or potassium cyanide under mild conditions, affording 2-amino-3-azidopyridine or 2-amino-3-cyanopyridine, respectively [1]. These substitution products retain the ortho-amino functionality and can serve as versatile intermediates for subsequent transformations including click chemistry (azide) or nitrile hydrolysis and reduction. The corresponding 3-bromo or 3-chloro analogs require more forcing conditions for the same transformations due to their lower leaving-group propensity.

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